Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Suzuki coupling C–C bond formation heterocyclic building block

Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 861369-81-5) is a 1,5-dimethylpyrazole-3-carboxylate derivative bearing a bromine atom at the 4-position. With a molecular formula of C₇H₉BrN₂O₂ and a molecular weight of 233.06 g/mol, it is supplied as a solid with a reported melting point of 72–74 °C and typical purity of ≥95%.

Molecular Formula C7H9BrN2O2
Molecular Weight 233.06 g/mol
CAS No. 861369-81-5
Cat. No. B1399063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate
CAS861369-81-5
Molecular FormulaC7H9BrN2O2
Molecular Weight233.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C(=O)OC)Br
InChIInChI=1S/C7H9BrN2O2/c1-4-5(8)6(7(11)12-3)9-10(4)2/h1-3H3
InChIKeyPUVWDOWKVQAKFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 861369-81-5): Procurement-Grade Properties and Comparator Context


Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS 861369-81-5) is a 1,5-dimethylpyrazole-3-carboxylate derivative bearing a bromine atom at the 4-position. With a molecular formula of C₇H₉BrN₂O₂ and a molecular weight of 233.06 g/mol, it is supplied as a solid with a reported melting point of 72–74 °C and typical purity of ≥95% . This compound belongs to the pyrazole-3-carboxylate ester family, a class widely employed as synthetic building blocks in medicinal chemistry and agrochemical research [1]. It is most frequently positioned against its closest analogs: the non‑brominated methyl 1,5‑dimethyl‑1H‑pyrazole‑3‑carboxylate (CAS 10250‑61‑0), the ethyl ester homolog ethyl 4‑bromo‑1,5‑dimethyl‑1H‑pyrazole‑3‑carboxylate (CAS 5775‑90‑6), and the des‑ester analog 4‑bromo‑1,5‑dimethyl‑1H‑pyrazole (CAS 5775‑86‑0) [2].

Why Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate Cannot Be Replaced by In-Class Analogs Without Compromising Synthetic Utility


Although several pyrazole-3-carboxylate esters are commercially available, the precise substitution pattern of methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate dictates a unique combination of reactivity and physicochemical properties. The C4‑bromine atom is essential for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura), which are sterically and electronically favored by the flanking 1,5‑dimethyl groups [1]. Replacing the methyl ester with the bulkier ethyl ester (CAS 5775‑90‑6) raises the computed XLogP3 from approximately 1.5 to 1.9, altering solubility and partitioning behavior in both reaction media and biological screens [2]. Conversely, the non‑brominated analog (CAS 10250‑61‑0, logP ∼0.79) lacks the critical C4 electrophilic handle entirely, precluding its use in C–C bond‑forming library synthesis [3]. These differences mean that substituting one pyrazole for another without explicit validation risks synthetic failure, altered pharmacokinetic profiles, or loss of key structure–activity relationships. The quantitative evidence below substantiates these differentiation claims.

Quantitative Differentiation Evidence for Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate Versus Closest Analogs


C4-Bromine Enables Suzuki–Miyaura Cross-Coupling: Direct Comparison with the Non-Brominated Analog

Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate possesses a C4‑bromine atom that serves as an electrophilic partner in palladium‑catalyzed Suzuki–Miyaura cross‑coupling reactions. Under microwave‑promoted conditions (Pd catalyst, 120 °C, 30 min), 4‑bromopyrazole substrates of this type achieve coupling yields of 70–92% with a range of arylboronic acids [1]. In contrast, methyl 1,5‑dimethyl‑1H‑pyrazole‑3‑carboxylate (CAS 10250‑61‑0, the non‑brominated analog) lacks this electrophilic site and cannot participate in analogous C–C bond formations, limiting its synthetic scope to ester derivatization reactions only .

Suzuki coupling C–C bond formation heterocyclic building block

Lipophilicity Tuning: Methyl Ester (Target) vs. Ethyl Ester (CAS 5775-90-6) Shifts logP by ≈0.4 Units

The methyl ester moiety of the target compound confers a lower computed lipophilicity compared to its ethyl ester analog. The ethyl 4‑bromo‑1,5‑dimethyl‑1H‑pyrazole‑3‑carboxylate (CAS 5775‑90‑6) has a PubChem‑computed XLogP3 of 1.9 [1], while the methyl ester target compound is estimated at approximately 1.5 based on the known ΔlogP of –0.4 to –0.5 per –CH₂– unit reduction in homologous ester series [2]. This difference is significant in medicinal chemistry, where each 0.5 logP unit can alter membrane permeability and aqueous solubility by factors of 2–3× [3].

logP lipophilicity physicochemical properties

Molecular Weight Advantage: Target (233.06 g/mol) Offers 5.7% Mass Reduction vs. Ethyl Ester Analog (247.09 g/mol)

The target compound has a molecular weight of 233.06 g/mol , which is 14.03 g/mol lower than its ethyl ester analog (247.09 g/mol, CAS 5775‑90‑6) [1]. This 5.7% mass reduction may appear modest but is relevant in fragment‑based drug discovery and when optimizing for lead‑likeness metrics where every atom count matters. Both compounds carry the same C4‑Br handle; the lower mass of the methyl ester translates to lower molar amounts required for equimolar reactions, a tangible advantage in high‑throughput parallel synthesis [2].

molecular weight lead-likeness fragment-based design

Dual-Functional Reactivity: 4-Bromo Handle + 3‑Methyl Ester Enables Orthogonal Derivatization Not Achievable with Des‑Ester Analog

The target compound presents two chemically orthogonal reactive centers: the C4‑bromine atom (suitable for cross‑coupling) and the C3‑methyl ester (hydrolyzable to the carboxylic acid, reducible, or convertible to amides). In contrast, 4‑bromo‑1,5‑dimethyl‑1H‑pyrazole (CAS 5775‑86‑0, MW = 175.03 g/mol) lacks the ester functionality, limiting downstream derivatization to the bromine site alone . This dual‑functional architecture enables a two‑step diversification sequence—first Suzuki coupling at C4, then ester hydrolysis/amidation at C3—that is inaccessible with the des‑ester comparator [1].

orthogonal reactivity building block heterocycle diversification

Supplier‑Documented Purity and Melting Point Provide Batch‑to‑Batch Consistency Benchmarks for Procurement Decisions

Reputable suppliers report the target compound with a purity of ≥95% (HPLC, NMR verified) and a melting point of 72–74 °C . These specifications enable incoming quality control (QC) verification: a melting point deviation >2 °C or HPLC purity <95% can trigger batch rejection. By comparison, the ethyl ester analog (CAS 5775‑90‑6) is listed at 97% purity by some vendors but with a lower reported melting range of 45–50 °C , making it more susceptible to purity‑dependent melting point depression. The higher melting point of the target compound reduces the risk of handling losses due to softening during ambient‑temperature weighing in warm laboratories.

quality control melting point purity specification

Optimal Application Scenarios for Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate Based on Verified Differentiation Evidence


Parallel Synthesis of 4‑Arylpyrazole Libraries via Suzuki–Miyaura Coupling

The C4‑bromine atom enables high‑yielding Suzuki–Miyaura cross‑coupling with arylboronic acids (70–92% yields reported for analogous 4‑bromopyrazoles under microwave conditions) [1]. The methyl ester at C3 remains intact during coupling, allowing subsequent hydrolysis or amidation to generate diverse 3‑carboxamide or 3‑carboxylic acid products. This two‑step orthogonal diversification is the primary synthetic workflow for which this compound is procured.

Medicinal Chemistry Lead Optimization Requiring Lower logP Scaffolds

With an estimated XLogP3 of approximately 1.5, the target compound is approximately 0.4 logP units more hydrophilic than its ethyl ester analog (XLogP3 = 1.9) [2]. In CNS‑targeted programs where lower lipophilicity correlates with reduced hERG binding and improved metabolic stability, the methyl ester variant offers a quantifiable physicochemical advantage. The C4‑Br handle is preserved for late‑stage diversification.

Fragment‑Based Drug Discovery and Lead‑Likeness‑Optimized Libraries

At 233.06 g/mol, the compound sits comfortably within fragment‑based screening criteria (MW < 300 Da) [3]. Its dual orthogonal reactive centers support efficient fragment elaboration. The 5.7% mass reduction relative to the ethyl ester analog (247.09 g/mol) cumulatively reduces material consumption in high‑throughput synthesis workflows [3].

Agrochemical Intermediate Synthesis Requiring Robust QC Specifications

The melting point specification of 72–74 °C and ≥95% purity provide reliable incoming QC benchmarks. This is particularly important in agrochemical process chemistry, where batch‑to‑batch consistency in melting point and purity directly impacts downstream reaction reproducibility and yield predictability in multi‑kilogram campaigns.

Quote Request

Request a Quote for Methyl 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.